molecular formula C23H26N2O5 B14947401 Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate

Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B14947401
M. Wt: 410.5 g/mol
InChI Key: OBPLXYRTXIQORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound featuring a pyrrolidine ring, a benzoate ester, and a propoxyphenyl group

Preparation Methods

The synthesis of Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Propoxyphenyl Group: This step involves the attachment of the propoxyphenyl group to the pyrrolidine ring, often through nucleophilic substitution reactions.

    Formation of the Benzoate Ester: The final step involves esterification to form the benzoate ester, typically using reagents like ethyl alcohol and an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the propoxyphenyl group, using reagents like sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

    Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.

    Benzoate Esters: Compounds with benzoate ester groups may have similar chemical reactivity and applications.

    Propoxyphenyl Compounds: These compounds share the propoxyphenyl group and may have similar pharmacological properties.

The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 2-[[5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C23H26N2O5/c1-3-13-30-18-11-9-17(10-12-18)25-15-16(14-21(25)26)22(27)24-20-8-6-5-7-19(20)23(28)29-4-2/h5-12,16H,3-4,13-15H2,1-2H3,(H,24,27)

InChI Key

OBPLXYRTXIQORE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.